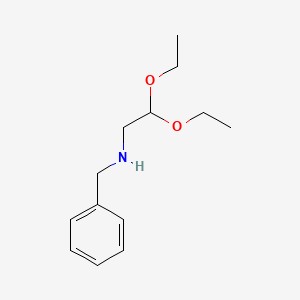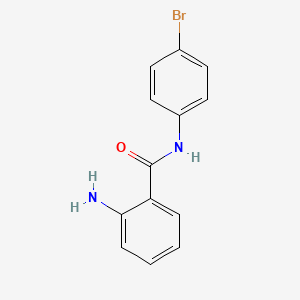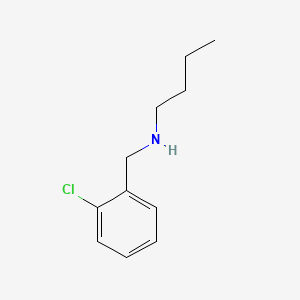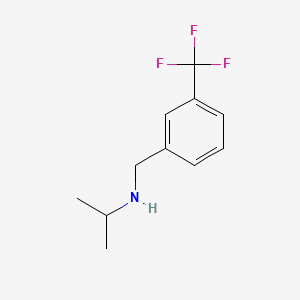
N-Benzylaminoacetaldehyde diethyl acetal
概要
説明
N-Benzylaminoacetaldehyde diethyl acetal (N-BAADE) is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless solid with a molecular formula of C14H18N2O2. N-BAADE is a derivative of benzylamine and has been extensively studied due to its utility in various areas of science.
科学的研究の応用
Cyclization Studies
N-Benzylaminoacetaldehyde diethyl acetal has been explored in cyclization studies. Research by Brown, Dyke, and Sainsbury (1969) showed its utility in the preparation of various isoquinoline derivatives, providing insights into the mechanism of cyclization of these acetals (Brown, Dyke, & Sainsbury, 1969). Similarly, Yasuda, Kubo, and Shima (1990) demonstrated the synthesis of isoquinoline precursors through photoamination of stilbenes with amino acetaldehyde diethyl acetal (Yasuda, Kubo, & Shima, 1990).
Acetal Synthesis
The role of this compound in acetal synthesis is highlighted in various studies. Leonard et al. (2002) discussed the formation of acetals from aldehydes and ketones using bismuth triflate, which is relevant to the synthesis of similar compounds (Leonard et al., 2002). In addition, Yu et al. (2020) presented an environmentally friendly method for acetalization of aldehydes with alcohols using a photocatalyst, which could be applicable to compounds like this compound (Yu et al., 2020).
Synthesis of Isoquinolines and Other Derivatives
Research has also focused on the synthesis of isoquinolines and other derivatives using this compound. Hon and Devulapally (2009) reported the synthesis of 2-tetralone, indicating the compound's utility in creating complex organic structures (Hon & Devulapally, 2009). Furthermore, Ferro et al. (1988) explored the preparation of carbohydrate benzylidene acetals, suggesting the potential for carbohydrate derivative synthesis (Ferro, Mocerino, Stick, & Tilbrook, 1988).
Various Chemical Transformations
Studies have also investigated various chemical transformations involving this compound. Granik et al. (1973) synthesized the diethyl acetal of N-methylpiperidin-2-one and studied its reactions, demonstrating the versatility of such compounds in chemical synthesis (Granik, Sukhoruchkin, Kuryatov, Pakhomov, & Glushkov, 1973).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Benzylaminoacetaldehyde diethyl acetal can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Benzylamine", "Acetaldehyde", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Benzylamine is reacted with acetaldehyde in the presence of diethyl ether and sodium hydroxide to form N-benzylaminoacetaldehyde.", "Step 2: N-benzylaminoacetaldehyde is then reacted with diethyl ether and hydrochloric acid to form N-benzylaminoacetaldehyde diethyl acetal.", "Step 3: The product is purified by washing with water, drying with sodium sulfate and magnesium sulfate, and recrystallization from ethanol." ] } | |
CAS番号 |
61190-10-1 |
分子式 |
C13H22NO2+ |
分子量 |
224.32 g/mol |
IUPAC名 |
benzyl(2,2-diethoxyethyl)azanium |
InChI |
InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/p+1 |
InChIキー |
SXFVQTYQHWRYOS-UHFFFAOYSA-O |
SMILES |
CCOC(CNCC1=CC=CC=C1)OCC |
正規SMILES |
CCOC(C[NH2+]CC1=CC=CC=C1)OCC |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)
![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)



![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)

